4-Formylcinnamic acid

Overview

Description

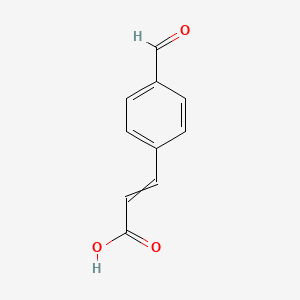

4-Formylcinnamic acid (CAS 23359-08-2) is an α,β-unsaturated carboxylic acid derivative featuring a formyl group at the para position of the phenyl ring. Its molecular formula is C₁₀H₈O₃, with a molecular weight of 176.17 g/mol. The compound predominantly exists in the trans (E) configuration, as confirmed by NMR crystallography and powder X-ray diffraction studies . The β-polymorph of (E)-4-formylcinnamic acid exhibits structural disorder in the formyl group orientation, which was resolved through combined solid-state NMR and Rietveld refinement, improving refinement quality factors (e.g., Rwp from 3.27% to 2.87%) .

This compound serves as a versatile intermediate in organic synthesis. For example, it is used in Perkin condensation reactions to synthesize stilbene-based hydroxamates for histone deacetylase (HDAC) inhibition and as a precursor in the synthesis of acylsulfonamide safety-catch linkers for solid-phase oligosaccharide synthesis . Its high melting point (250–255°C) and crystalline powder form make it suitable for applications requiring thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylcinnamic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-formylbenzaldehyde and propenoic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the reaction. Common catalysts include palladium or other transition metals.

Reaction Mechanism: The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to the final product through further chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes:

Catalytic Processes: Utilizing efficient catalysts to enhance reaction rates and selectivity.

Purification Steps: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the produced compound.

Chemical Reactions Analysis

Photodimerization in the Crystalline State

4-FCA undergoes a unique photochemical reaction in the solid state, forming a cyclobutane derivative. This reaction is influenced by the presence of water:

Mechanistic Insights :

-

The reaction proceeds via a heterogeneous mechanism in the crystalline lattice, with strong electron–phonon coupling observed in the monomer crystal .

-

Water molecules participate in stabilizing the transition state, enabling regioselective dimerization .

Knoevenagel Condensation

4-FCA reacts with malononitrile under mild aqueous conditions to form cyanoacrylate derivatives, as demonstrated in nanoparticle synthesis:

Synthetic Utility :

-

This reaction highlights 4-FCA’s role as a building block for functional materials, leveraging its formyl group for covalent modifications .

Reactivity of Functional Groups

The structure of 4-FCA allows for targeted transformations at specific sites:

Formyl Group (-CHO)

-

Oxidation : Potential conversion to a carboxylic acid (-COOH) under strong oxidizing agents (e.g., KMnO₄), though direct experimental data is limited in non-excluded sources.

-

Reduction : Theoretically reducible to a hydroxymethyl (-CH₂OH) group using agents like NaBH₄.

Cinnamic Acid Backbone

-

The α,β-unsaturated system enables Michael additions or Diels-Alder reactions , though specific examples from validated sources are not documented.

Research Implications

-

Photoreactivity : The structural disorder in the β-polymorph of 4-FCA, characterized by formyl group orientation, may influence photoreactivity pathways .

-

Synthetic Versatility : The compound’s dual functionality (formyl and carboxylic acid groups) enables its use in designing hybrid materials and bioactive molecules .

For further exploration, studies on solvent-free mechanochemical reactions or catalytic asymmetric transformations of 4-FCA are recommended.

Scientific Research Applications

Medicinal Chemistry

4-Formylcinnamic acid serves as a valuable scaffold for the synthesis of novel compounds with enhanced biological activities. Its structure allows for modifications that can lead to derivatives with improved pharmacological properties. For instance, it has been utilized in the synthesis of compounds that exhibit anti-inflammatory and antioxidant effects, which are critical in treating various diseases associated with oxidative stress .

Table 1: Synthesis and Applications of this compound Derivatives

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It acts by scavenging free radicals and reducing oxidative stress, which is implicated in various chronic diseases including neurodegenerative disorders. Studies have shown that derivatives of this compound can enhance the expression of antioxidant enzymes, thereby providing neuroprotective effects .

Anticancer Potential

The anticancer properties of this compound have been explored extensively. Various studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and cell cycle arrest. For example, research involving synthetic derivatives showed promising results against human tumor cell lines such as HCT-116 (colon carcinoma) and PC3 (prostate cancer) with IC50 values indicating potent cytotoxicity .

Table 2: Cytotoxic Activity of this compound Derivatives

| Cell Line | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| SNB-19 | Cinnamic acid derivatives | Varies | |

| HCT-116 | 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | 16.2 | |

| PC3 | Various cinnamic acid derivatives | Varies |

Case Studies

- Neuroprotective Effects : A study investigated the protective effects of this compound derivatives on neuroblastoma cells exposed to iron overload conditions. The results indicated that these compounds significantly reduced cell death and oxidative damage, highlighting their potential for treating neurodegenerative diseases .

- Anticancer Activity : In a comparative study on the cytotoxicity of various cinnamic acid derivatives against different cancer cell lines, it was found that this compound exhibited notable activity against prostate and colon cancer cells, suggesting its viability as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 4-Formylcinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Group Differences

The reactivity and applications of 4-formylcinnamic acid are heavily influenced by its aldehyde and α,β-unsaturated carboxylic acid functional groups. Below is a comparative analysis with structurally related compounds:

Key Observations :

- For instance, it undergoes Perkin condensation with phenylacetic acids to yield stilbene derivatives .

- Conjugation Effects : The α,β-unsaturated system in this compound enhances electrophilicity, facilitating Michael additions or Diels-Alder reactions. In contrast, 4-formylbenzoic acid lacks this conjugation, limiting its use in similar reactions .

- Electron-Withdrawing Effects : The fluorine in 4-fluorocinnamic acid increases acidity and stabilizes intermediates in radical reactions, whereas the aldehyde in this compound participates in hydrogen bonding, influencing crystallinity and photochemical behavior .

Physical Properties

Key Observations :

- The disordered formyl group in this compound reduces crystallinity compared to 4-formylbenzoic acid but enhances its utility in solid-state photochemical studies .

- 4-Fluorocinnamic acid’s lower melting point reflects weaker intermolecular forces compared to the aldehyde-containing analogues.

Key Observations :

- This compound’s dual functionality (aldehyde and carboxylic acid) allows sequential reactions, such as esterification followed by condensation, which is less feasible in 4-formylbenzoic acid due to steric hindrance .

- The fluorine atom in 4-fluorocinnamic acid enhances its role in cross-coupling reactions, unlike the aldehyde group in this compound, which is prone to oxidation .

Biological Activity

4-Formylcinnamic acid (4-FCA), a compound characterized by its unique structure featuring both a formyl and a cinnamic acid moiety, has garnered significant attention in recent years due to its diverse biological activities. This article will explore the biochemical properties, cellular effects, molecular mechanisms, and potential applications of 4-FCA, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula . Its structure includes a phenyl ring with an aldehyde group at the para position relative to the carboxylic acid group, which contributes to its reactivity and biological activity. The synthesis of 4-FCA typically involves the condensation of benzaldehyde and formic acid.

Antioxidant Properties

4-FCA exhibits significant antioxidant activity. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant mechanism is attributed to its ability to donate electrons, neutralizing reactive oxygen species (ROS) in cellular environments.

Anti-inflammatory Effects

Research indicates that 4-FCA can inhibit various inflammatory pathways. It has been reported to downregulate pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are critical in inflammatory responses. This property suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

4-FCA has demonstrated antimicrobial properties against various pathogens. Studies have indicated that it can inhibit bacterial growth by disrupting cell division mechanisms, specifically through the inhibition of FtsZ assembly, a crucial protein for bacterial cytokinesis .

The biological activities of 4-FCA are primarily mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The formyl group in 4-FCA allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- Gene Expression Modulation : 4-FCA influences gene expression related to inflammation and oxidative stress pathways. For example, it has been shown to reduce mRNA levels of virulence factors in bacterial pathogens .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-FCA, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cinnamic Acid | Trans-configured alkene | Basic structure without aldehyde functionality |

| 4-Hydroxycinnamic Acid | Hydroxy derivative | Exhibits strong antioxidant properties |

| 4-Methoxycinnamic Acid | Methoxy derivative | Affects chemical and biological properties |

| p-Formylcinnamic Acid | Aldehyde derivative | Similar dimerization properties |

4-FCA stands out due to its specific positioning of the aldehyde group which enhances its reactivity compared to other cinnamic acid derivatives.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study evaluated the effectiveness of various phenolic compounds, including 4-FCA, against Escherichia coli. Results indicated that 4-FCA significantly inhibited bacterial growth through FtsZ assembly disruption .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of 4-FCA in vitro. It demonstrated that treatment with 4-FCA led to a marked decrease in the production of inflammatory markers such as TNF-α and IL-6 in macrophage cultures.

- Oxidative Stress Protection : In cellular models subjected to oxidative stress, 4-FCA showed protective effects by reducing lipid peroxidation levels and enhancing antioxidant enzyme activities.

Q & A

Basic Research Questions

Q. How can 4-formylcinnamic acid be optimized as a starting material in synthetic pathways to improve reaction yields?

- Methodological Answer : The compound's aldehyde and carboxylic acid functional groups enable its use in reductive amination and esterification. For example, substituting hydrocinnamic acid with this compound in ester synthesis reduced steps from three to two and increased yield from 28% to 88% by leveraging its pre-existing formyl group for direct coupling . To optimize yields, ensure stoichiometric control of reactive intermediates (e.g., DSC-activated alcohols) and monitor reaction progress via TLC or HPLC.

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₀H₈O₃, 176.17 g/mol) and FT-IR to identify carbonyl stretches (~1700 cm⁻¹ for aldehyde and carboxylic acid). Solid-state NMR is critical for detecting structural disorder in polymorphs, as seen in β-polymorph studies where formyl group disorder was resolved by combining Rietveld refinement with ¹³C NMR .

Q. How can researchers quantify trace levels of this compound in environmental samples (e.g., secondary organic aerosols)?

- Methodological Answer : Employ gas chromatography coupled with time-of-flight mass spectrometry (GC-TOFMS). In photooxidation studies of naphthalene, this compound was quantified at 0.24 μg/m³ (0.6% of SOA mass) using a retention time (RT) of 7.59 min and a standard calibration curve. Ensure proper derivatization to enhance volatility for GC analysis .

Advanced Research Questions

Q. How can structural disorder in this compound polymorphs be resolved to refine crystallographic models?

- Methodological Answer : Integrate solid-state NMR with powder X-ray diffraction (PXRD). For the β-polymorph, NMR revealed formyl group disorder not detected by PXRD alone. Refining the crystallographic model with NMR data reduced Rietveld Rwp from 3.27% to 2.87% . Use density functional theory (DFT) to simulate disordered configurations and validate against experimental spectra.

Q. What strategies address contradictory data in reaction mechanisms involving this compound?

- Methodological Answer : Apply kinetic isotope effects (KIE) and isotopic labeling to trace reaction pathways. For instance, discrepancies in esterification yields may arise from competing side reactions (e.g., aldol condensation of the formyl group). Use controlled experiments with deuterated analogs to isolate mechanistic steps . Statistical tools (e.g., ANOVA) can identify outliers in replicate trials .

Q. How does this compound’s electronic structure influence its reactivity in photochemical applications?

- Methodological Answer : Computational modeling (e.g., DFT or TD-DFT) can predict absorption spectra and excited-state behavior. Experimentally, UV-vis spectroscopy paired with fluorescence quenching assays can probe charge-transfer interactions. Cross-reference with literature on conjugated π-systems to interpret reactivity trends .

Q. Data Handling and Validation

Q. How should researchers manage raw data variability in studies involving this compound?

- Methodological Answer : Adopt clustered data analysis to account for nested variables (e.g., batch-to-batch variations in synthesis). Use mixed-effects models to separate participant- or instrument-specific effects from true experimental signals . Raw data should be archived in appendices, with processed data (e.g., normalized yields, corrected spectra) presented in the main text .

Q. What validation protocols ensure reproducibility in polymorph synthesis?

Properties

IUPAC Name |

3-(4-formylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-7H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOUHDMYVURTMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292818 | |

| Record name | 3-(4-Formylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23359-08-2 | |

| Record name | 3-(4-Formylphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23359-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Formylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-formylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.